An In-depth Technical Guide to the Synthesis and Characterization of (R,R)-ANDEN-Phenyl Trost Ligand
An In-depth Technical Guide to the Synthesis and Characterization of (R,R)-ANDEN-Phenyl Trost Ligand
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis, characterization, and application of the (R,R)-ANDEN-Phenyl Trost Ligand, a chiral diphosphine ligand instrumental in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions. The unique steric and electronic properties of this ligand, derived from its rigid 9,10-dihydro-9,10-ethanoanthracene backbone, have made it a valuable tool in the stereoselective synthesis of complex molecules, particularly in the context of pharmaceutical research and development.
Physicochemical Properties and Characterization Data
The (R,R)-ANDEN-Phenyl Trost Ligand, systematically named (11R,12R)-N,N′-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosphino)]benzamide, possesses a well-defined three-dimensional structure that is key to its efficacy in asymmetric catalysis. Below is a summary of its key physicochemical properties and typical characterization data.
| Property | Value |
| CAS Number | 152140-65-3 |
| Molecular Formula | C₅₄H₄₂N₂O₂P₂ |
| Molecular Weight | 812.87 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 125-130 °C |
| Optical Activity | [α]²²/D -100° (c = 1 in chloroform) |
| Purity (typical) | ≥88% |
| Analytical Data | Typical Values |
| ¹H NMR (CDCl₃) | Peaks corresponding to aromatic, methine, and amide protons. |
| ¹³C NMR (CDCl₃) | Resonances for aromatic, aliphatic, carbonyl, and phosphine-bound carbons. |
| ³¹P NMR (CDCl₃) | A single peak characteristic of the trivalent phosphorus atoms. |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ peak at m/z ≈ 813.88. |
| HPLC (Chiral Column) | Single major peak indicating high enantiomeric purity. |
Synthesis of (R,R)-ANDEN-Phenyl Trost Ligand
The synthesis of the (R,R)-ANDEN-Phenyl Trost Ligand is a multi-step process that involves the preparation of two key precursors: the chiral diamine backbone, (11R,12R)-diamino-9,10-dihydro-9,10-ethanoanthracene, and the phosphine-containing carboxylic acid, 2-(diphenylphosphino)benzoic acid. These are subsequently coupled to yield the final ligand.
Logical Workflow for Synthesis
Caption: Synthetic pathway for (R,R)-ANDEN-Phenyl Trost Ligand.
Experimental Protocols
Step 1: Synthesis of (11R,12R)-diamino-9,10-dihydro-9,10-ethanoanthracene [1]
This chiral diamine is prepared via a Diels-Alder reaction between anthracene and fumaryl chloride, followed by a Curtius rearrangement and subsequent chiral resolution.
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Diels-Alder Reaction: A solution of anthracene and fumaryl chloride in a suitable solvent (e.g., toluene) is heated under reflux. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude Diels-Alder adduct.
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Curtius Rearrangement: The crude adduct is converted to the corresponding diacyl azide by treatment with sodium azide. The diacyl azide is then subjected to thermal Curtius rearrangement, followed by hydrolysis to afford the racemic diamine.
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Chiral Resolution: The racemic diamine is resolved using a chiral resolving agent, such as a chiral carboxylic acid (e.g., L-tartaric acid or mandelic acid), through diastereomeric salt formation and fractional crystallization to isolate the desired (R,R)-enantiomer.
Step 2: Synthesis of 2-(Diphenylphosphino)benzoic acid [2]
This phosphine-containing carboxylic acid is synthesized via a nucleophilic aromatic substitution reaction.
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A solution of 2-chlorobenzoic acid is treated with a strong base (e.g., sodium hydride) to form the corresponding carboxylate salt.
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In a separate flask, sodium diphenylphosphide is prepared by reacting chlorodiphenylphosphine with sodium metal in an inert solvent (e.g., liquid ammonia or THF).
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The sodium salt of 2-chlorobenzoic acid is then added to the solution of sodium diphenylphosphide, and the reaction mixture is stirred at an appropriate temperature until the reaction is complete.
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Acidic workup protonates the carboxylate to yield 2-(diphenylphosphino)benzoic acid, which is then purified by crystallization.
Step 3: Coupling to form (R,R)-ANDEN-Phenyl Trost Ligand
The final ligand is synthesized by the amide coupling of the chiral diamine and the phosphinobenzoic acid.
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To a solution of (11R,12R)-diamino-9,10-dihydro-9,10-ethanoanthracene in an anhydrous aprotic solvent (e.g., dichloromethane or THF), 2 equivalents of 2-(diphenylphosphino)benzoic acid are added.
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A coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalytic amount of a base like 4-dimethylaminopyridine (DMAP), is added to the reaction mixture.
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The reaction is stirred at room temperature until completion, monitored by TLC.
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The reaction mixture is then worked up to remove the coupling agent byproducts and unreacted starting materials. The crude product is purified by column chromatography on silica gel to afford the (R,R)-ANDEN-Phenyl Trost Ligand as a solid.
Application in Asymmetric Allylic Alkylation
The (R,R)-ANDEN-Phenyl Trost Ligand is highly effective in palladium-catalyzed asymmetric allylic alkylation (AAA) reactions, enabling the formation of chiral C-C, C-N, and C-O bonds with high enantioselectivity. A benchmark reaction for evaluating the efficacy of such ligands is the alkylation of 1,3-diphenylallyl acetate with a soft carbon nucleophile like dimethyl malonate.
Catalytic Cycle of Trost Asymmetric Allylic Alkylation
Caption: Generalized catalytic cycle for the Trost AAA reaction.
Experimental Protocol: Asymmetric Allylic Alkylation of 1,3-Diphenylallyl Acetate
This protocol describes a typical procedure for the palladium-catalyzed asymmetric allylic alkylation of rac-1,3-diphenylallyl acetate with dimethyl malonate using the (R,R)-ANDEN-Phenyl Trost Ligand.
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Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), a palladium precursor (e.g., [Pd(η³-C₃H₅)Cl]₂) and the (R,R)-ANDEN-Phenyl Trost Ligand (typically in a 1:2.2 Pd:ligand ratio) are dissolved in an anhydrous solvent (e.g., THF or dichloromethane). The mixture is stirred at room temperature for a specified time to allow for complex formation.
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Nucleophile Generation: In a separate flask, dimethyl malonate is treated with a base (e.g., sodium hydride or a milder base like N,O-bis(trimethylsilyl)acetamide (BSA) with a catalytic amount of a Lewis acid) in an anhydrous solvent to generate the enolate nucleophile.
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Alkylation Reaction: The solution of the nucleophile is then added to the flask containing the pre-formed palladium catalyst. Subsequently, a solution of rac-1,3-diphenylallyl acetate in the same solvent is added dropwise to the reaction mixture.
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Reaction Monitoring and Workup: The reaction is stirred at a controlled temperature (e.g., room temperature) and monitored by TLC or GC for the consumption of the starting material. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
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Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the chiral alkylated product. The enantiomeric excess of the product is determined by chiral HPLC analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for asymmetric allylic alkylation.
Conclusion
The (R,R)-ANDEN-Phenyl Trost Ligand is a powerful and versatile tool for asymmetric synthesis, particularly in the context of palladium-catalyzed allylic alkylation reactions. Its well-defined chiral scaffold allows for high levels of stereocontrol, making it an invaluable asset for the synthesis of enantiomerically enriched compounds in academic and industrial research. The synthetic route to the ligand, while multi-step, is well-documented and provides access to a highly effective catalyst for the construction of complex chiral molecules. The characterization and application protocols outlined in this guide provide a solid foundation for researchers and professionals working in the field of asymmetric catalysis and drug development.
